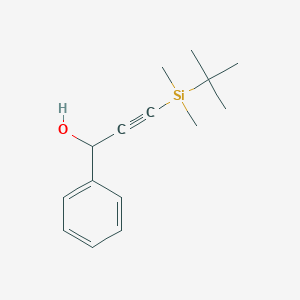
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is an organic compound that features a phenyl group, a tert-butyldimethylsilyl (TBS) protecting group, and a propyn-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with tert-butyldimethylsilyl-protected propargyl aldehyde can yield the desired compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient and scalable reactions, purification techniques such as distillation or crystallization, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The TBS protecting group can be selectively removed under acidic or basic conditions to yield the free alcohol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the alkyne to an alkane.
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the TBS protecting group.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkene or alkane.
Substitution: The major product is the free alcohol.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol largely depends on the specific reactions it undergoes. For instance, in the context of protecting group chemistry, the TBS group protects the hydroxyl functionality from unwanted reactions. The removal of the TBS group involves nucleophilic attack by fluoride ions, leading to the formation of the free alcohol .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propene-1-one
- 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyne-1-one
Uniqueness
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is unique due to its combination of a phenyl group, a TBS protecting group, and a propyn-1-ol moiety. This structure imparts specific reactivity patterns that are useful in organic synthesis, particularly in the context of protecting group strategies and the synthesis of complex molecules.
Propiedades
Número CAS |
887588-95-6 |
|---|---|
Fórmula molecular |
C15H22OSi |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]-1-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H22OSi/c1-15(2,3)17(4,5)12-11-14(16)13-9-7-6-8-10-13/h6-10,14,16H,1-5H3 |
Clave InChI |
NQSGEAWXAFOXEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C#CC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


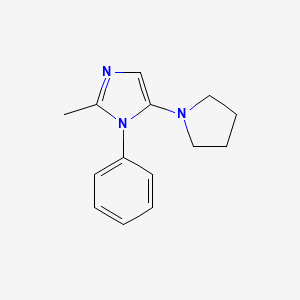
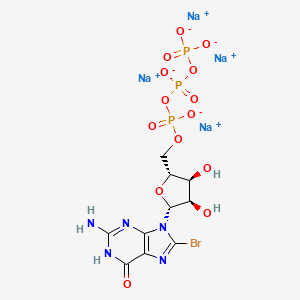
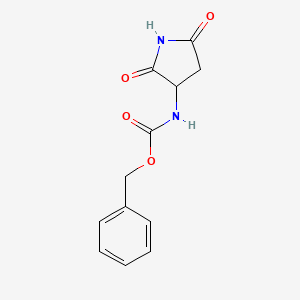



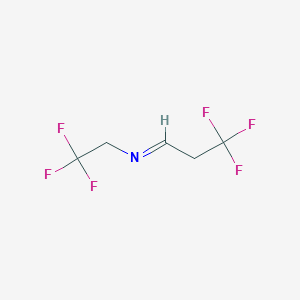
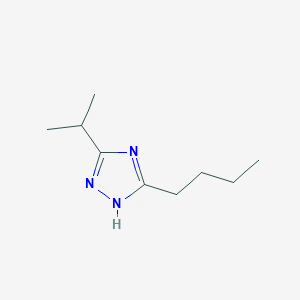
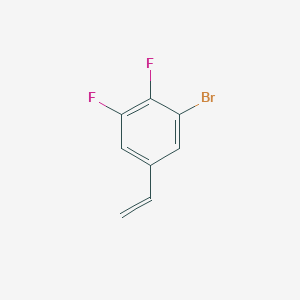
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)

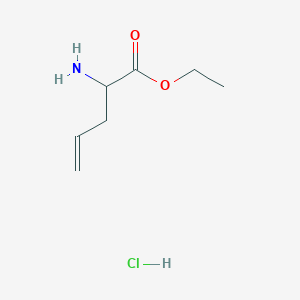
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)

